C.I. Disperse Blue A press cake

Description

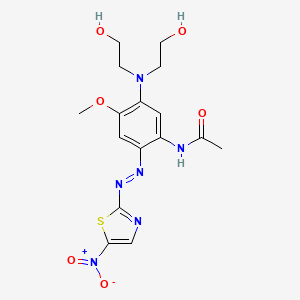

Structure

2D Structure

Properties

Molecular Formula |

C16H20N6O6S |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide |

InChI |

InChI=1S/C16H20N6O6S/c1-10(25)18-11-7-13(21(3-5-23)4-6-24)14(28-2)8-12(11)19-20-16-17-9-15(29-16)22(26)27/h7-9,23-24H,3-6H2,1-2H3,(H,18,25) |

InChI Key |

YLGIYFJMKKZUAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])OC)N(CCO)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of C.I. Disperse Blue A Press Cake

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the methodologies and data interpretation involved in the chemical structure elucidation of C.I. Disperse Blue A, a monoazo disperse dye. The focus is on the analysis of the dye in its "press cake" form, which is the crude, wet solid obtained after synthesis and initial filtration. This form typically contains the active dye ingredient, water, and process-related impurities.

Introduction to C.I. Disperse Blue A and Press Cake Analysis

C.I. Disperse Blue A is a synthetic dye used in the textile industry for coloring polyester and other synthetic fibers. Its chemical structure is N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide. The elucidation of this structure from a press cake is a multi-step process involving purification, separation of components, and spectroscopic analysis. A press cake is a semi-solid, concentrated form of the dye obtained after filtration, and it can contain residual moisture and dispersants. Understanding the composition of the press cake is crucial for accurate structural determination.

Proposed Synthetic Pathway and Potential Impurities

The structure of C.I. Disperse Blue A suggests a synthetic route involving diazotization and azo coupling. A plausible pathway is outlined below, which helps in anticipating potential impurities in the press cake.

-

Diazotization: 2-amino-5-nitrothiazole is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with the coupling component, N-[5-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide.

Potential impurities in the press cake could include unreacted starting materials, byproducts from side reactions (e.g., decomposition of the diazonium salt), and residual inorganic salts from the synthesis.

Experimental Protocols for Purification and Analysis

A systematic approach is required to isolate and identify the main dye component from the press cake.

3.1. Preliminary Analysis and Purification of the Press Cake

-

Objective: To isolate the primary dye component from water, dispersants, and other impurities.

-

Methodology:

-

The press cake is first dried to remove residual water. This can be achieved through vacuum oven drying at a controlled temperature to prevent thermal degradation of the dye.

-

The dried solid is then subjected to solvent extraction using a solvent in which the dye is soluble but the impurities are not (e.g., acetone, acetonitrile, or a mixture of solvents).

-

The extract is then concentrated under reduced pressure.

-

The purity of the extracted dye is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

-

3.2. Chromatographic Separation

-

Objective: To obtain a highly purified sample of the dye for spectroscopic analysis.

-

High-Performance Liquid Chromatography (HPLC) Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis diode array detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and water (both containing 0.1% formic acid to aid ionization in subsequent mass spectrometry analysis) from 20% to 80% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: The eluent is monitored at the wavelength of maximum absorbance (λmax) of the dye, which for blue dyes is typically in the range of 580-620 nm.

-

Sample Preparation: A dilute solution of the purified dye extract is prepared in the initial mobile phase composition.

-

Spectroscopic Structure Elucidation

The purified sample of C.I. Disperse Blue A is then subjected to a suite of spectroscopic techniques to confirm its molecular structure. The following sections present the expected (hypothetical) data for this compound.

4.1. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the dye.

-

Methodology: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source is ideal.

-

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₂₀N₆O₆S |

| Molecular Weight | 424.1165 g/mol |

| Ionization Mode | Positive ESI |

| Observed Ion (m/z) | 425.1241 ([M+H]⁺) |

| Key Fragmentation Ions | Fragments corresponding to the loss of the hydroxyethyl groups, the acetyl group, and cleavage of the azo linkage. |

4.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

-

Expected Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H stretch (from hydroxyethyl groups) |

| 3300-3100 | N-H stretch (from amide) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1670 | C=O stretch (amide I) |

| 1590, 1480 | C=C stretch (aromatic) |

| 1520, 1340 | N-O stretch (nitro group) |

| 1250 | C-O stretch (aryl ether) |

| 1100 | C-N stretch |

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆.

4.3.1. ¹H NMR (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.80 | s | 1H | Amide N-H |

| 8.50 | s | 1H | Thiazole C-H |

| 7.50 | s | 1H | Aromatic C-H (adjacent to methoxy) |

| 6.80 | s | 1H | Aromatic C-H (adjacent to acetamide) |

| 4.90 | t | 2H | Hydroxy O-H |

| 3.90 | s | 3H | Methoxy (OCH₃) |

| 3.60 | q | 4H | N-CH₂ (of hydroxyethyl) |

| 3.50 | t | 4H | O-CH₂ (of hydroxyethyl) |

| 2.10 | s | 3H | Acetyl (CH₃) |

4.3.2. ¹³C NMR (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 169.0 | Amide C=O |

| 165.0 | Thiazole C (adjacent to S and N=N) |

| 155.0 | Aromatic C (attached to methoxy) |

| 150.0 | Thiazole C (attached to nitro group) |

| 145.0 | Aromatic C (attached to N=N) |

| 140.0 | Aromatic C (attached to bis(hydroxyethyl)amino) |

| 130.0 | Aromatic C (attached to acetamide) |

| 120.0 | Thiazole C-H |

| 115.0 | Aromatic C-H |

| 100.0 | Aromatic C-H |

| 60.0 | O-CH₂ (of hydroxyethyl) |

| 56.0 | Methoxy (OCH₃) |

| 52.0 | N-CH₂ (of hydroxyethyl) |

| 24.0 | Acetyl (CH₃) |

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Workflow for the purification and structural elucidation of C.I. Disperse Blue A from a press cake.

Conclusive Structural Confirmation

The combined interpretation of the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy allows for the unambiguous confirmation of the chemical structure of C.I. Disperse Blue A as N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide. The molecular weight and formula are confirmed by HRMS, the functional groups are identified by IR, and the precise arrangement of atoms and the connectivity of the carbon-hydrogen framework are established by ¹H and ¹³C NMR.

The following diagram illustrates the relationship between the key structural fragments and the analytical techniques used for their identification.

Caption: Relationship between analytical techniques and the structural features they elucidate for C.I. Disperse Blue A.

An In-depth Technical Guide to the Physicochemical Properties of C.I. Disperse Blue A Press Cake

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of C.I. Disperse Blue A press cake, a commercial form of a thiazole azo disperse dye. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize such compounds in their work. This document details the chemical identity, typical composition of the press cake, and the analytical methodologies used for its characterization.

Chemical Identification and Structure

C.I. Disperse Blue A is a monoazo dye characterized by a thiazole ring system. The "press cake" is the crude, semi-solid form of the dye produced after synthesis and filtration, prior to drying and formulation. It is a mixture of the active dye ingredient, dispersing agents, residual moisture, and inorganic salts from the manufacturing process.

The fundamental properties of the active dye, N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide, are summarized below.

| Identifier | Value |

| Chemical Name | N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide |

| C.I. Name | Disperse Blue A |

| CAS Number | 88102-88-9[1][2] |

| Molecular Formula | C₁₆H₂₀N₆O₆S[1][2] |

| Molecular Weight | 424.43 g/mol [1][2] |

| Chemical Class | Thiazole Azo Dye |

Physicochemical Properties

| Property | Value/Expected Range | Notes |

| Physical State | Dark blue powder/semi-solid press cake. | The press cake form is a wet, concentrated paste. |

| Melting Point | Decomposes before melting at high temperatures. | Azo dyes often exhibit thermal decomposition rather than a sharp melting point.[3] |

| Boiling Point | Not applicable; decomposes at elevated temperatures. | |

| Solubility | Very low solubility in water; soluble in organic solvents like acetone, ethanol, and chlorobenzene. | Disperse dyes are by definition sparingly soluble in water.[4] |

| Polar Surface Area (PSA) | 193.70 Ų (Computed)[2] | |

| LogP (Octanol-Water Partition Coefficient) | 2.82 (Computed)[2] | Indicates a degree of hydrophobicity, consistent with disperse dyes. |

| UV-Vis λmax | ~580-620 nm | Expected in the blue region of the visible spectrum for a blue dye. |

Composition of Press Cake

A press cake is an intermediate product in dye manufacturing. Its composition can vary, but a typical formulation is provided below, based on common practices for disperse dyes.

| Component | Percentage (%) | Function |

| C.I. Disperse Blue A (Active Dye) | 40 - 60% | Provides the coloration. |

| Dispersing Agent (e.g., Sodium Lignosulfonate) | 20 - 30% | Ensures colloidal stability of the dye in the dye bath.[3] |

| Moisture | 15 - 25% | Residual water from the filtration process.[3] |

| Inorganic Salts (e.g., Sodium Sulfate) | 5 - 10% | Byproducts from the synthesis and neutralization steps.[3] |

Experimental Protocols

The following sections detail standard experimental methodologies for characterizing the physicochemical properties of disperse dyes like C.I. Disperse Blue A.

The melting point of a dye powder is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dried, powdered dye is packed into a capillary tube to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[5]

-

Data Recording: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For dyes that decompose, the decomposition temperature is noted.

A common method to determine the solubility of disperse dyes is through UV-Vis spectrophotometry.

-

Preparation of Standard Solutions: A stock solution of the dye is prepared in a suitable organic solvent (e.g., acetone). A series of standard solutions of known concentrations are prepared by serial dilution.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is plotted.

-

Sample Preparation: An excess amount of the dye is added to the solvent of interest (e.g., water, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached.

-

Measurement: The saturated solution is filtered to remove undissolved solids. The absorbance of the filtrate is measured, and the concentration is determined using the calibration curve.

This technique is used to determine the λmax, which is characteristic of the dye's color.

-

Sample Preparation: A dilute solution of the dye is prepared in a suitable solvent (e.g., methanol or acetone).

-

Measurement: The UV-Vis spectrum is recorded over a range of 200-800 nm using a spectrophotometer, with the pure solvent as a blank.

-

Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum.

FTIR spectroscopy is used to identify the functional groups present in the dye molecule.

-

Sample Preparation: A small amount of the dried dye powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Measurement: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Analysis: The characteristic absorption bands are assigned to specific functional groups (e.g., N-H, C=O, N=N, S-O) to confirm the molecular structure.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dye.

-

Sample Preparation: The dye is dissolved in a suitable solvent and introduced into the mass spectrometer, often via liquid chromatography (LC-MS).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate molecular ions with minimal fragmentation.

-

Measurement: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion and analyze the resulting fragments to further elucidate the structure.

Visualized Workflows and Mechanisms

The following diagrams, created using Graphviz, illustrate key processes related to C.I. Disperse Blue A.

Caption: Analytical workflow for the characterization of C.I. Disperse Blue A.

Caption: Mechanism of dyeing polyester with a thiazole azo disperse dye.

References

In-Depth Technical Guide: C.I. Disperse Blue A Press Cake (CAS Number 88102-88-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available technical information for C.I. Disperse Blue A press cake. It is important to note that detailed experimental studies, including in-depth toxicological data and specific biological pathway interactions, for this particular compound are not extensively available in peer-reviewed scientific literature. The information presented herein is aggregated from chemical supplier databases and general knowledge of disperse dyes.

Introduction

C.I. Disperse Blue A is a disperse dye, a class of synthetic dyes with low water solubility, designed for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. The "press cake" form indicates that it is a semi-solid, concentrated form of the dye obtained after filtration, containing residual moisture. This form is often an intermediate in the manufacturing of the final dye product. Its chemical structure, N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide, places it in the category of monoazo dyes, characterized by the presence of a single azo group (-N=N-).

Physicochemical Properties

The fundamental physicochemical properties of C.I. Disperse Blue A have been compiled from various chemical databases. These properties are crucial for understanding its behavior in different matrices and for developing analytical methodologies.

| Property | Value | Source |

| CAS Number | 88102-88-9 | [1][2][3] |

| Molecular Formula | C16H20N6O6S | [1][2][3][4] |

| Molecular Weight | 424.43 g/mol | [1][2][3][4] |

| IUPAC Name | N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide | [4] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1N=NC2=NC=C(S2)--INVALID-LINK--[O-])OC)N(CCO)CCO | [4] |

| Polar Surface Area (PSA) | 193.70 Ų | [2] |

| LogP | 2.82 | [2] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 11 | [4] |

| Rotatable Bond Count | 9 | [4] |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented in scientific literature, a generalized workflow can be inferred from the common synthesis routes for monoazo disperse dyes. The synthesis is typically a two-step process involving diazotization followed by a coupling reaction.

Generalized Synthetic Workflow

The synthesis would likely proceed as follows:

-

Diazotization of the Heterocyclic Amine: The first step involves the conversion of a heterocyclic amine, in this case, likely 2-amino-5-nitrothiazole, into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in a strongly acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Coupling Reaction: The resulting diazonium salt is then reacted with a coupling component. For C.I. Disperse Blue A, the coupling component is N-[5-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide. This reaction, known as azo coupling, forms the characteristic azo bond (-N=N-) that links the two aromatic moieties and is responsible for the dye's color.

-

Filtration and Washing: The synthesized dye precipitates out of the reaction mixture. It is then isolated by filtration. The collected solid is washed to remove unreacted starting materials and byproducts.

-

Pressing: The washed dye is then mechanically pressed to remove excess water, resulting in the "press cake" form. This concentrated paste is then ready for further processing into a standardized commercial product.

Applications and Mechanism of Action

As a disperse dye, C.I. Disperse Blue A is primarily used in the textile industry for dyeing synthetic fibers. The mechanism of action for disperse dyes involves their application from a fine aqueous dispersion. The dye particles are then adsorbed onto the fiber surface, after which they diffuse into the amorphous regions of the polymer. The dye molecules are held within the fiber by non-ionic forces, such as van der Waals forces and hydrogen bonds.

Toxicological and Safety Information

-

Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Health Hazards: Some disperse dyes are known to be skin sensitizers and may cause allergic contact dermatitis. Inhalation of dust may cause respiratory irritation.

-

Environmental Hazards: Azo dyes, in general, can be persistent in the environment. Effluents from dyeing processes should be treated to prevent contamination of waterways.

Potential Research Applications

While there is a lack of published research on C.I. Disperse Blue A, its chemical structure suggests potential areas of investigation for researchers:

-

Medicinal Chemistry: The thiazole ring is a common scaffold in many biologically active compounds. The structure of C.I. Disperse Blue A could be used as a starting point for the synthesis of novel compounds with potential therapeutic applications.

-

Analytical Chemistry: The dye could serve as a model compound for developing new analytical methods for the detection and quantification of azo dyes in environmental or biological samples.

-

Materials Science: The chromophoric properties of the dye could be explored for applications in materials science, such as in the development of new pigments or functional coatings.

Conclusion

This compound is a monoazo disperse dye with well-defined physicochemical properties but limited publicly available data regarding its synthesis, toxicology, and biological activity. While its primary application is in the textile industry, its chemical structure holds potential for exploration in other scientific domains. Further research is needed to fully characterize this compound and explore its potential applications beyond its current use as a dye. Researchers interested in this compound should consider conducting foundational studies to establish its biological and toxicological profile.

References

molecular formula of C.I. Disperse Blue A

An In-depth Technical Guide to C.I. Disperse Blue A and a Representative Analogue, C.I. Disperse Blue 79

Disclaimer: Publicly available, in-depth technical information specifically for C.I. Disperse Blue A (CAS No: 88102-88-9; Molecular Formula: C₁₆H₂₀N₆O₆S) is scarce. To fulfill the detailed requirements of this technical guide for researchers, scientists, and drug development professionals, this document focuses on a representative and well-documented disperse dye, C.I. Disperse Blue 79 . This analogue provides a comprehensive example of the chemical, physical, and tinctorial properties characteristic of this class of colorants.

C.I. Disperse Blue 79 is a high-energy monoazo disperse dye, primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester and its blends.[1][2] Its molecular structure, characterized by a bromo- and dinitro-substituted diazo component coupled to an acetamido- and ethoxy-substituted aniline derivative, imparts a deep navy blue shade with good fastness properties, making it a commercially significant colorant for achieving dark hues.[3][4]

Chemical and Physical Properties

The chemical and physical properties of C.I. Disperse Blue 79 are summarized in the tables below. These properties are crucial for its application in dyeing processes and for understanding its environmental fate and toxicological profile.

Chemical Identity

| Property | Value |

| IUPAC Name | 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate |

| CAS Number | 12239-34-8 |

| C.I. Number | 11345 |

| Molecular Formula | C₂₄H₂₇BrN₆O₁₀[4][5] |

| Molecular Weight | 639.41 g/mol [4][5] |

| Chemical Structure | Azo, containing bromo, nitro, acetamido, and ethoxy functional groups. |

Physicochemical Data

| Property | Value |

| Physical Form | Blue-gray powder[4] |

| Melting Point | 146 °C[5] |

| UV-Vis λmax | 550 nm (in solution) |

| Solubility | Soluble in acetone;[4] Water solubility: 0.6394 µg/L at 25 °C[5] |

| Octanol/Water Partition Coefficient (logP) | 4.57 |

Tinctorial and Fastness Properties

The fastness properties of a dye are critical for its performance in textile applications, indicating the resistance of the color to fading or bleeding under various conditions.

| Fastness Property | Rating (out of 5, unless specified) |

| Light Fastness (Xenon Arc) | 4-5[6] |

| Washing Fastness | 4-5[6] |

| Sublimation Fastness | 4-5 (Good)[4][6] |

| Rubbing Fastness (Dry) | 4-5[6] |

Experimental Protocols

Synthesis of C.I. Disperse Blue 79

The synthesis of C.I. Disperse Blue 79 is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 2-bromo-4,6-dinitroaniline

-

In a suitable reaction vessel, dissolve 2-bromo-4,6-dinitroaniline in a mixture of concentrated sulfuric acid and nitrosylsulfuric acid at a temperature maintained between 0-5 °C.

-

Stir the mixture until the diazotization is complete, which can be monitored by testing for the absence of the starting amine using a suitable indicator.

Step 2: Azo Coupling

-

Prepare a solution of the coupling component, 2,2'-((5-acetamido-2-ethoxyphenyl)imino)diethyl diacetate, in an appropriate solvent system (e.g., a mixture of acetic acid and water).[4]

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the diazonium salt solution from Step 1 to the solution of the coupling component while maintaining the temperature below 10 °C and ensuring efficient stirring.

-

The pH of the reaction mixture should be maintained in the acidic range (pH 5-6) to facilitate the coupling reaction.[4]

-

After the addition is complete, continue stirring the mixture for several hours until the coupling reaction is complete.

-

The resulting dye precipitate is then collected by filtration, washed with water until neutral, and dried.

Purification

The crude C.I. Disperse Blue 79 can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or dimethylformamide (DMF), to remove unreacted starting materials and by-products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of C.I. Disperse Blue 79.[7][8]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid for Mass Spectrometry compatibility.[7][8]

-

Detection: UV-Vis detector at the wavelength of maximum absorbance (e.g., 550 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Toxicological Profile

Toxicological studies on C.I. Disperse Blue 79 and its close analogue C.I. Disperse Blue 79:1 have been conducted. These studies, which included assessments of mutagenicity, subchronic toxicity, and developmental toxicity, have provided evidence for the safety of these dyes under the conditions tested, suggesting they are safe for both industrial users and consumers of textiles dyed with them.[9] However, as with many colorants, exposure to the dye in its powdered form should be minimized to avoid respiratory and skin sensitization.

Industrial Application: Dyeing of Polyester

C.I. Disperse Blue 79 is particularly suitable for the high-temperature, high-pressure exhaust dyeing of polyester fibers, a process that ensures good dye penetration and fastness.[4][10]

Caption: Workflow for the high-temperature exhaust dyeing of polyester fabric with C.I. Disperse Blue 79.

Conclusion

C.I. Disperse Blue 79 serves as a valuable case study for understanding the properties and applications of disperse dyes. Its robust chemical structure provides excellent color and fastness on synthetic fibers, making it a staple in the textile industry. The provided data and protocols offer a foundational understanding for researchers and professionals working with this class of compounds. Further research into the biological interactions and environmental degradation pathways of such dyes remains an important area of investigation.

References

- 1. informaticsjournals.co.in [informaticsjournals.co.in]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. aatcc.org [aatcc.org]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. chembk.com [chembk.com]

- 6. China Disperse Blue 79 | 12239-34-8 Manufacturer and Supplier | COLORKEM [colorkem.com]

- 7. C.I. Disperse Blue 79 (Cl/ethoxy) | SIELC Technologies [sielc.com]

- 8. C.I. Disperse Blue 79:1 | SIELC Technologies [sielc.com]

- 9. sdc.org.uk [sdc.org.uk]

- 10. CN106118118B - Blue disperse dye, and composition, preparation method and application thereof - Google Patents [patents.google.com]

C.I. Disperse Blue A press cake purity and composition

An In-depth Technical Guide on C.I. Disperse Blue A Press Cake: Purity and Composition

Abstract

C.I. Disperse Blue A is an anthraquinone-based dye used in the textile industry for dyeing synthetic fibers. The quality and performance of the dye are significantly influenced by the purity and composition of its press cake, the intermediate product obtained after synthesis and filtration. This guide provides a technical overview of the typical purity and composition of this compound, along with generalized experimental methodologies for its characterization. Due to the proprietary nature of commercial dye manufacturing, this document focuses on general principles and publicly available information rather than specific quantitative data from a particular manufacturer.

Introduction to C.I. Disperse Blue A

C.I. Disperse Blue A, also known by various trade names, is a non-ionic dye characterized by its low water solubility and its application from a fine aqueous dispersion. It belongs to the anthraquinone class of dyes, which are known for their brightness and good fastness properties. The press cake is the crude, wet form of the dye that is isolated after the chemical synthesis and before it is formulated into a commercial product. The consistency and purity of this press cake are critical for achieving consistent dyeing results.

Composition of this compound

The press cake of C.I. Disperse Blue A is a multi-component system. Its primary constituents are summarized in the table below. The exact percentages can vary depending on the specific manufacturing process.

| Component | Typical Percentage Range (by weight) | Function/Significance |

| C.I. Disperse Blue A Dye | 20-40% | The active colorant. |

| Water | 60-80% | The medium from which the dye is filtered. |

| Unreacted Intermediates | < 2% | Residual starting materials from the synthesis. |

| By-products | < 5% | Products from side reactions during synthesis. |

| Inorganic Salts | Variable | Remnants from pH adjustments and reaction work-up. |

Purity and Impurities

The purity of the this compound is a critical parameter that affects the final dye's shade, strength, and fastness properties. Impurities can arise from the raw materials, side reactions during synthesis, or degradation of the product.

Common types of impurities include:

-

Isomers: Structural isomers of the dye molecule that can have different shades and lower tinctorial strength.

-

Over-sulfonated or -nitrated species: By-products from sulfonation or nitration reactions used in the synthesis of anthraquinone intermediates.

-

Residual starting materials: Unconverted reactants from the synthesis process.

-

Degradation products: Formed if the reaction conditions (e.g., temperature, pH) are not well-controlled.

Experimental Protocols for Characterization

The characterization of this compound involves a combination of analytical techniques to determine its composition and purity.

4.1. Determination of Dye Content

The concentration of the active dye in the press cake is typically determined using UV-Visible Spectrophotometry .

-

Methodology:

-

A known weight of the press cake is accurately measured and dissolved in a suitable organic solvent (e.g., dimethylformamide or acetone).

-

The solution is diluted to a known volume to bring the absorbance within the linear range of the spectrophotometer.

-

The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) for C.I. Disperse Blue A.

-

The concentration is calculated using a calibration curve prepared from a standard of known purity.

-

4.2. Identification of Impurities

High-Performance Liquid Chromatography (HPLC) is the most common method for separating and identifying impurities.

-

Methodology:

-

An extract of the press cake is prepared in a suitable solvent.

-

The extract is injected into an HPLC system equipped with a suitable column (e.g., C18).

-

A gradient elution program with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is used to separate the components.

-

A UV-Visible or Diode Array Detector (DAD) is used to detect the separated components.

-

Impurities are identified by comparing their retention times with those of known standards or by using a mass spectrometer (LC-MS) for structural elucidation.

-

4.3. Determination of Water Content

The water content of the press cake is determined by the Karl Fischer titration method or by loss on drying .

-

Methodology (Loss on Drying):

-

A known weight of the press cake is placed in a drying oven at a specified temperature (e.g., 105 °C).

-

The sample is dried until a constant weight is achieved.

-

The percentage of water is calculated from the weight loss.

-

Process Flowchart

The following diagram illustrates a generalized workflow for the synthesis and isolation of a disperse dye press cake.

An In-depth Technical Guide to the Solubility of C.I. Disperse Blue Dyes in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Blue dyes in various organic solvents. Disperse dyes, characterized by their low water solubility, are crucial in various industrial applications, and understanding their behavior in organic media is essential for process optimization, formulation development, and quality control. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concept: Solubility of Disperse Dyes

Disperse dyes are non-ionic colorants with low molecular weight and are sparingly soluble in water. Their application, particularly in dyeing synthetic fibers like polyester, relies on their ability to exist as a fine dispersion in an aqueous medium and subsequently dissolve in the hydrophobic fiber.[1] In organic solvent systems, their solubility is governed by the principle of "like dissolves like," where the polarity of the dye and the solvent are key factors. The molecular structure of the dye, including the presence of functional groups such as amino (-NH2), hydroxyl (-OH), and nitro (-NO2), significantly influences its interaction with different organic solvents.[2]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for prominent C.I. Disperse Blue dyes in a range of organic solvents. It is important to note that "C.I. Disperse Blue A" is not a standard designation; therefore, data for commonly researched Disperse Blue dyes are presented.

Table 1: Quantitative Solubility of C.I. Disperse Blue 1 (C.I. 64500)

| Organic Solvent | Solubility | Temperature |

| Ethylene Glycol Monomethyl Ether | 30 mg/mL | Not Specified |

| Ethanol | 2 mg/mL | Not Specified |

| Acetonitrile | 10 mg/mL | Not Specified |

| Toluene | ~1 mg/mL (0.01 g/10 mL) | Not Specified |

| 1 M Ammonium Hydroxide (NH4OH) | 10 mg/mL | Not Specified |

| Acetone | Soluble | Not Specified |

| Cellosolve | Soluble | Not Specified |

| Benzene | Slightly Soluble | Not Specified |

| Linseed Oil | Slightly Soluble | Not Specified |

Data sourced from PubChem and commercial supplier technical data.[3][4]

Table 2: Qualitative Solubility of Other C.I. Disperse Blue Dyes

| C.I. Disperse Blue Dye | Organic Solvent(s) |

| C.I. Disperse Blue 56 (C.I. 63285) | Soluble in ethanol, acetone, and pyridine.[5] |

| C.I. Disperse Blue 79:1 (C.I. 11344) | Soluble in acetone.[6] |

| C.I. Disperse Blue 87 (C.I. 668305) | Soluble in ethanol, DMF, and pyridine; slightly soluble in methanol.[7] |

Experimental Protocols for Solubility Determination

The determination of the solubility of disperse dyes in organic solvents is a critical experimental procedure. A common and reliable method involves the preparation of a saturated solution followed by the quantification of the dissolved dye, often using UV-Vis spectrophotometry.

General Protocol: Determination of Solubility using UV-Vis Spectrophotometry

Objective: To determine the saturation solubility of a C.I. Disperse Blue dye in a specific organic solvent at a given temperature.

Materials:

-

C.I. Disperse Blue dye powder

-

Organic solvent of interest

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or solvent-compatible glass)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

Methodology:

-

Preparation of a Calibration Curve: a. Prepare a stock solution of the Disperse Blue dye in the chosen organic solvent of a known concentration.[8] b. Perform a series of dilutions from the stock solution to create a set of standard solutions of known concentrations.[8] c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.[9] d. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should adhere to the Beer-Lambert Law.

-

Preparation of a Saturated Solution: a. Add an excess amount of the Disperse Blue dye powder to a known volume of the organic solvent in a sealed container. b. Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Sample Analysis: a. After equilibration, allow the solution to stand undisturbed for a period to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Filter the sample through a solvent-compatible syringe filter to remove any undissolved particles. d. Dilute the filtered, saturated solution with a known volume of the organic solvent to bring the absorbance within the range of the calibration curve. e. Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

-

Calculation of Solubility: a. Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance. b. Calculate the concentration of the original saturated solution by accounting for the dilution factor. c. Express the solubility in appropriate units, such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a Disperse Blue dye in an organic solvent.

This comprehensive guide provides foundational knowledge on the solubility of C.I. Disperse Blue dyes in organic solvents, supported by quantitative data and a detailed experimental protocol. This information is intended to assist researchers and professionals in their work involving these important colorants.

References

- 1. researchgate.net [researchgate.net]

- 2. sdc.org.uk [sdc.org.uk]

- 3. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Disperse blue 1 | 2475-45-8 [smolecule.com]

- 5. Page loading... [guidechem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. science.valenciacollege.edu [science.valenciacollege.edu]

- 9. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

Thermal Degradation Profile of C.I. Disperse Blue Dyes: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "C.I. Disperse Blue A" does not correspond to a standardized Colour Index name. This technical guide will therefore focus on a representative and widely used monoazo disperse dye, C.I. Disperse Blue 79 , to illustrate the principles of thermal degradation for this class of compounds. Due to the limited availability of complete thermal analysis data for C.I. Disperse Blue 79 in the public domain, this guide will also incorporate representative data from a similar monoazo disperse dye, C.I. Disperse Red 167, to provide a comprehensive overview of the analytical techniques and expected degradation profiles.

Introduction

Disperse dyes are a class of sparingly water-soluble colorants primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. Their application often involves high-temperature processes, making a thorough understanding of their thermal stability and degradation pathways critically important. Thermal degradation can lead to color changes, reduced fastness properties, and the generation of potentially hazardous by-products. This guide provides a detailed examination of the thermal degradation profile of C.I. Disperse Blue 79, a commercially significant monoazo dye, supported by representative analytical data and methodologies.

C.I. Disperse Blue 79

-

Chemical Class: Monoazo dye

-

Molecular Weight: 639.41 g/mol [1]

Thermal Analysis Techniques

The thermal stability of disperse dyes is most commonly evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the residual mass at the end of the analysis.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these processes.

Quantitative Thermal Degradation Data

| Parameter | Description | Value |

| Tonset | Onset temperature of decomposition | ~250 °C |

| Tmax | Temperature of maximum weight loss rate | ~300 °C |

| Weight Loss (at 600 °C) | Percentage of total weight lost | > 70% |

| Residual Mass (at 800 °C) | Percentage of mass remaining | < 30% |

Experimental Protocols

The following section details a typical experimental protocol for the thermal analysis of a disperse dye, based on methodologies reported for similar compounds.[3]

Thermogravimetric Analysis (TGA)

-

Instrument: A thermogravimetric analyzer (e.g., Netzsch STA 429) is used.

-

Sample Preparation: A small sample of the dye (typically 4 ± 0.1 mg) is placed in an alumina crucible.

-

Atmosphere: The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

-

Temperature Program: The sample is heated from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample weight as a function of temperature. The first derivative of the weight loss curve (DTG) is also calculated to determine the temperature of the maximum rate of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the volatile products of thermal degradation, Py-GC-MS is employed.

-

Instrument: A pyrolyzer (e.g., PY2020iD, Frontier Laboratories) coupled to a GC-MS system (e.g., QP-2010, Shimadzu).

-

Sample Preparation: A small amount of the dye is placed in a pyrolysis cup.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 420 °C, corresponding to the maximum degradation rate observed in TGA) and held for a short period.

-

GC Separation: The volatile pyrolysis products are transferred to a gas chromatograph for separation. The column temperature is programmed to separate the different components of the mixture.

-

MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra.

Diagrams and Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermal analysis of disperse dyes.

Proposed Thermal Degradation Pathway of C.I. Disperse Blue 79

The thermal degradation of azo dyes is generally initiated by the cleavage of the azo bond (-N=N-), which is the most thermally labile part of the molecule. This leads to the formation of various aromatic fragments.

Caption: Proposed thermal degradation pathway for C.I. Disperse Blue 79.

Discussion of Thermal Degradation Mechanism

The thermal degradation of C.I. Disperse Blue 79, as a representative monoazo dye, is expected to proceed through a free-radical mechanism. The initial and most critical step is the homolytic cleavage of the azo bond (-N=N-), which has a lower bond dissociation energy compared to the C-C and C-N bonds within the aromatic rings. This cleavage results in the formation of two primary aromatic radical fragments.

These highly reactive radicals can then undergo a variety of secondary reactions, including:

-

Hydrogen abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of aromatic amines.

-

Fragmentation: The side chains and substituent groups on the aromatic rings can break off, leading to the formation of smaller, more volatile compounds. For C.I. Disperse Blue 79, this would include the bromo, nitro, ethoxy, and acetamido groups.

-

Repolymerization/Condensation: At higher temperatures, the aromatic fragments can recombine to form larger, carbonaceous char.

The presence of electron-withdrawing groups, such as the nitro groups in C.I. Disperse Blue 79, can influence the stability of the azo bond and the subsequent degradation pathway.

Conclusion

This technical guide has provided a comprehensive overview of the thermal degradation profile of C.I. Disperse Blue 79 as a representative monoazo disperse dye. The primary methods for characterization are TGA and DSC, which provide quantitative data on the thermal stability of the dye. The degradation mechanism is predominantly initiated by the cleavage of the azo linkage, leading to the formation of various aromatic intermediates and smaller volatile compounds. A thorough understanding of this degradation profile is essential for optimizing dyeing processes, ensuring product quality, and mitigating potential environmental and health risks associated with the thermal decomposition products of these colorants.

References

A Technical Guide to the Spectroscopic Analysis of C.I. Disperse Blue 1

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 1, also known as C.I. 64500 and Solvent Blue 18, is an anthraquinone-based dye.[1][2] Its core chemical structure is 1,4,5,8-tetraaminoanthraquinone.[1][3] Registered under CAS number 2475-45-8, this dye has a molecular formula of C₁₄H₁₂N₄O₂ and a molecular weight of 268.27 g/mol .[2] It presents as a blue-black microcrystalline powder and is soluble in solvents like acetone and ethanol but only very slightly soluble in water.[1]

Due to its structure, C.I. Disperse Blue 1 is utilized as a dye for synthetic fibers such as nylon, polyester, and cellulose acetate, and has also been used in semipermanent hair color formulations.[1] Spectroscopic analysis is fundamental to confirming its identity, purity, and understanding its electronic and vibrational properties. This guide provides an in-depth overview of its Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopic data and the protocols for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. The extended conjugation of the anthraquinone system in C.I. Disperse Blue 1 results in strong absorption in the visible spectrum, which is responsible for its distinct blue color.

UV-Vis Absorption Data

The maximum absorption wavelength (λmax) is a key identifier for this dye. The specific value can be influenced by the solvent and pH of the medium.[3][4]

| Parameter | Wavelength (λmax) | Solvent/Conditions | Reference |

| Max. Absorption | 615 nm | Not specified | [3] |

| Max. Absorption | 620 nm | 50% Ethanol + 1 drop 1N NaOH | [3] |

Experimental Protocol for UV-Vis Analysis

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a dye like C.I. Disperse Blue 1.

-

Solvent Selection: Choose a suitable solvent in which the dye is soluble and that is transparent in the desired wavelength range (e.g., ethanol, acetone).

-

Stock Solution Preparation: Accurately weigh a small amount of C.I. Disperse Blue 1 powder and dissolve it in a known volume of the selected solvent in a volumetric flask to create a concentrated stock solution.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing, known concentrations.

-

Spectrophotometer Calibration (Blanking):

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

-

Fill a cuvette with the pure solvent that was used to prepare the dye solutions. This will serve as the "blank."

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.

-

-

Sample Measurement:

-

Starting with the least concentrated standard, rinse the sample cuvette with a small amount of the solution before filling it approximately three-quarters full.

-

Ensure the outside of the cuvette is clean and dry, and place it in the sample holder.

-

Record the absorbance spectrum over the desired range (e.g., 350-800 nm).

-

Identify and record the wavelength of maximum absorbance (λmax).

-

-

Data Analysis: Plot absorbance versus wavelength to visualize the spectrum. The Beer-Lambert law can be used with the series of standard solutions to create a calibration curve for quantitative analysis if needed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum provides a unique "fingerprint" for the compound.

FT-IR Spectroscopic Data

While specific, experimentally-derived peak lists for C.I. Disperse Blue 1 are found in dedicated spectral libraries, the following table details the expected absorption bands based on its known structure as 1,4,5,8-tetraaminoanthraquinone.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) |

| 3100 - 3000 | Aromatic Stretch | C-H (Aromatic Ring) |

| 1650 - 1620 | Stretch (H-bonded) | C=O (Quinone) |

| 1640 - 1560 | Bending (Scissoring) | N-H (Primary Amine) |

| 1600 - 1450 | Skeletal Vibrations | C=C (Aromatic Ring) |

| 1350 - 1250 | Stretch | C-N (Aryl Amine) |

Note: The C=O stretching frequency is expected to be at a lower wavenumber than a typical ketone due to intramolecular hydrogen bonding with the adjacent N-H groups.

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet, a common method for analyzing solid samples.

-

Sample Preparation:

-

Gently grind approximately 1-2 mg of C.I. Disperse Blue 1 powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, FT-IR grade KBr powder to the mortar.

-

Thoroughly mix and grind the two powders together until a fine, homogeneous mixture is obtained. Note: KBr is hygroscopic; minimize exposure to air.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Background Spectrum:

-

Ensure the sample chamber of the FT-IR spectrometer is empty.

-

Run a background scan to obtain a spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Acquire the FT-IR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis:

-

Process the resulting spectrum to identify the wavenumbers of the principal absorption peaks.

-

Correlate these peaks with known vibrational frequencies of functional groups to confirm the chemical structure of the sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of a solid dye sample, from preparation to data interpretation.

Caption: Workflow for UV-Vis and FT-IR analysis of C.I. Disperse Blue 1.

References

- 1. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Toxicological Profile of C.I. Disperse Blue 1: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive toxicological profile of C.I. Disperse Blue 1 (CAS No. 2475-45-8), an anthraquinone-based dye. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the available toxicological data, including acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. All quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for key studies are provided to facilitate understanding and replication. Additionally, this guide includes visualizations of proposed mechanistic pathways and experimental workflows to further clarify the toxicological assessment of this compound.

Chemical and Physical Properties

C.I. Disperse Blue 1, also known as 1,4,5,8-tetraaminoanthraquinone, is a blue-black microcrystalline powder.[1][2] Commercial preparations often contain the primary dyestuff along with structurally related compounds and dispersants.[3] It is characterized by its low solubility in water but is soluble in organic solvents such as acetone and ethanol.[4][5]

Toxicological Data

Acute Toxicity

The acute toxicity of C.I. Disperse Blue 1 has been evaluated in rodent models. The oral LD50 in rats is reported to be in the range of 1.2 to greater than 6.3 g/kg body weight.[3][6] In single-administration gavage studies, no deaths were observed in rats at doses up to 3,000 mg/kg or in mice at doses up to 2,000 mg/kg.[7]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1.2 to >6.3 g/kg bw | Wernick et al., 1975[3][6] |

| No-observed-adverse-effect level (NOAEL) | Rat | Gavage (single dose) | 3,000 mg/kg | NTP, 1986[7] |

| No-observed-adverse-effect level (NOAEL) | Mouse | Gavage (single dose) | 2,000 mg/kg | NTP, 1986[7] |

Genotoxicity

C.I. Disperse Blue 1 has demonstrated weak mutagenic and clastogenic potential in a variety of in vitro and in vivo assays.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA1537 | With and without | Weakly Mutagenic | Brown & Brown, 1976[3] |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA97, TA98, TA1535 | With and without | Mutagenic | National Toxicology Program, 1986[3] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | Not specified | Positive | Anderson et al., 1990[4] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Not specified | Positive | Anderson et al., 1990[4] |

| Mouse Lymphoma Assay | L5178Y cells | Not specified | Positive | Myhr et al., 1990[4] |

| Cell Transformation | Balb/c 3T3 cells | Not specified | Positive | Matthews et al., 1993[4] |

Carcinogenicity

Long-term dietary exposure studies in rodents have provided evidence of the carcinogenicity of C.I. Disperse Blue 1. The International Agency for Research on Cancer (IARC) has classified Disperse Blue 1 as "possibly carcinogenic to humans" (Group 2B).[3] Similarly, the National Toxicology Program (NTP) has concluded that Disperse Blue 1 is "reasonably anticipated to be a human carcinogen".[4][8]

Rat Carcinogenicity Study (NTP, 1986) [3][4][7][8]

| Sex | Dietary Concentration (ppm) | Transitional Cell Papillomas and Carcinomas (Urinary Bladder) | Squamous Cell Papillomas and Carcinomas (Urinary Bladder) | Leiomyomas and Leiomyosarcomas (Urinary Bladder) |

| Male | 0 | 0/50 | 0/50 | 0/50 |

| 1,250 | 1/50 | 0/50 | 1/50 | |

| 2,500 | 13/50 | 2/50 | 8/50 | |

| 5,000 | 27/50 | 10/50 | 18/50 | |

| Female | 0 | 0/50 | 0/50 | 0/50 |

| 1,250 | 0/50 | 0/50 | 0/50 | |

| 2,500 | 9/50 | 3/50 | 6/50 | |

| 5,000 | 32/50 | 19/50 | 15/50 |

Mouse Carcinogenicity Study (NTP, 1986) [3][4][7]

The findings in mice were considered equivocal. A marginal increase in the combined incidence of hepatocellular adenomas and carcinomas was observed in male mice.[3][4] Additionally, an increase in the incidence of alveolar/bronchiolar adenomas and carcinomas was seen in male mice.[3][4]

| Sex | Dietary Concentration (ppm) | Hepatocellular Adenomas or Carcinomas (Combined) | Alveolar/Bronchiolar Adenomas or Carcinomas (Combined) |

| Male | 0 | 9/50 | 4/50 |

| 2,500 | 21/50 | 9/49 | |

| 5,000 | 16/50 | 11/50 | |

| Female | 0 | 3/50 | Not reported |

| 2,500 | 13/49 | Not reported | |

| 5,000 | 4/50 | Not reported |

Reproductive and Developmental Toxicity

Oral administration of a commercial hair dye product containing 0.61% Disperse Blue 1 did not show any adverse effects on fertility, gestation, lactation, or viability in rats.[3] No teratogenic effects were observed in rats or rabbits.[3]

Mechanism of Toxicity

The precise mechanisms underlying the toxicity of C.I. Disperse Blue 1 are not fully elucidated. However, its anthraquinone structure is suggestive of a potential to generate reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative stress, DNA damage, and the activation of cellular signaling pathways that may contribute to carcinogenesis.[9] The formation of urinary bladder calculi in rats exposed to Disperse Blue 1 is thought to contribute to chronic inflammation and cell proliferation, which are key factors in the development of bladder tumors.[4][8]

Caption: Proposed mechanism of C.I. Disperse Blue 1-induced oxidative stress.

Experimental Protocols

NTP Carcinogenicity Bioassay (Feed Studies)

A detailed experimental workflow for the National Toxicology Program's carcinogenicity bioassay of C.I. Disperse Blue 1 is outlined below.

Caption: Workflow of the NTP 2-year carcinogenicity bioassay of C.I. Disperse Blue 1.

-

Test Substance: Commercial-grade C.I. Disperse Blue 1 (minus lignosulfonate dispersants) containing approximately 50% 1,4,5,8-tetraaminoanthraquinone.[7]

-

Animals: Fischer 344/N rats and B6C3F1 mice, 50 of each sex per dose group.[3]

-

Administration: The test substance was administered in the feed for 103 weeks.[3]

-

Dose Levels:

-

Rats: 0, 1,250, 2,500, and 5,000 ppm in the diet.[3]

-

Mice: 0, 2,500, and 5,000 ppm in the diet.

-

-

Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights and feed consumption were recorded regularly.

-

Pathology: At the end of the study, all animals underwent a complete gross necropsy. A comprehensive histopathological examination was performed on all major tissues and organs from control and high-dose groups, and on all gross lesions and target tissues from all groups.

Bacterial Reverse Mutation Assay (Ames Test)

-

Test System: Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1537.

-

Methodology: The assay was conducted using the preincubation method. The test article, in a suitable solvent, was preincubated with the bacterial tester strain and, when required, a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). After preincubation, the mixture was poured onto minimal glucose agar plates.

-

Dose Levels: A range of concentrations of C.I. Disperse Blue 1 were tested.

-

Controls: Both positive and negative (vehicle) controls were run concurrently.

-

Endpoint: The number of revertant colonies per plate was counted after a suitable incubation period. A positive response was defined as a dose-related increase in the number of revertants to at least twice the background (spontaneous reversion) rate.

In Vitro Mammalian Cell Genotoxicity Assays (Chromosomal Aberrations and Sister Chromatid Exchange)

-

Test System: Chinese Hamster Ovary (CHO) cells.

-

Methodology for Chromosomal Aberrations: CHO cells were exposed to various concentrations of C.I. Disperse Blue 1 with and without an exogenous metabolic activation system (S9). After treatment, cells were incubated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. Cells were then harvested, fixed, and stained. Metaphase spreads were examined microscopically for chromosomal aberrations (e.g., breaks, gaps, rearrangements).

-

Methodology for Sister Chromatid Exchange (SCE): CHO cells were cultured for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU). During the second cell cycle, cells were exposed to different concentrations of C.I. Disperse Blue 1. A spindle inhibitor was added to accumulate metaphase cells. Harvested cells were treated with a fluorescent dye (e.g., Hoechst 33258) and Giemsa stain to differentiate the sister chromatids. The frequency of SCEs per cell was then scored.

-

Dose Levels: A range of concentrations were tested, typically up to a level that induced some cytotoxicity.

-

Controls: Positive and negative controls were included in each experiment.

-

Endpoint: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations or in the frequency of SCEs per cell was considered a positive result.

Conclusion

C.I. Disperse Blue 1 exhibits a toxicological profile characterized by weak genotoxicity and clear evidence of carcinogenicity in the urinary bladder of rats following chronic dietary administration. The mechanism of carcinogenicity is likely multifactorial, involving both a potential for inducing oxidative stress and the physical effect of urinary bladder calculi formation leading to chronic irritation and cell proliferation. While acute toxicity is low, the long-term health effects, particularly its classification as a probable human carcinogen, warrant careful consideration in risk assessment and management. The detailed experimental data and protocols presented in this guide serve as a critical resource for professionals in the fields of toxicology and drug development.

References

- 1. cir-safety.org [cir-safety.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Disperse Blue 1 - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. NTP Toxicology and Carcinogenesis Studies of C.I. Disperse Blue 1 (A commercial dye containing approximately 50% 1,4,5,8-tetraaminoanthraquinone, and 20% water) (CAS No. 2475-45-8) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

The Environmental Fate of C.I. Disperse Blue Dyes: An In-depth Technical Guide

Introduction

C.I. Disperse Blue dyes are a class of synthetic organic colorants characterized by their low water solubility and their application in dyeing hydrophobic fibers such as polyester and acetate. Due to their widespread use in the textile industry, understanding their environmental fate is of critical importance for assessing their ecological impact. This technical guide provides a comprehensive overview of the environmental behavior of C.I. Disperse Blue dyes, with a specific focus on C.I. Disperse Blue 1 (CAS 2475-45-8) as a representative compound. This document is intended for researchers, scientists, and professionals involved in environmental science and drug development.

Biodegradation

Disperse Blue dyes are generally considered to be resistant to biodegradation due to their complex aromatic structures and low water solubility. Studies on C.I. Disperse Blue 1 indicate that it is not readily biodegradable. However, under specific conditions, some level of microbial transformation can occur.

Quantitative Data on Biodegradation

| Dye | Test Type | Duration | Degradation/Decolorization | Reference |

| C.I. Disperse Blue 79 | Sequential Anaerobic/Aerobic Biofilter | 96 hours | >95% decolorization (anaerobic), 65% amine degradation (aerobic) | [1] |

| C.I. Disperse Red 1 | Sequential Anaerobic/Aerobic Reactor | 72 hours (anaerobic) + aerobic treatment | ~80% azoreduction (anaerobic), up to 100% after aerobic treatment | [2] |

| C.I. Disperse Blue 79 | Anoxic Batch Reactor with Bacillus fusiformis | 48 hours | Complete mineralization at 1.5 g/L | [3] |

Experimental Protocols

A standardized method for assessing the aerobic biodegradation of poorly soluble substances like C.I. Disperse Blue 1 is the OECD Guideline 301 B (Ready Biodegradability: CO₂ Evolution Test).

Experimental Workflow for Aerobic Biodegradation (based on OECD 301 B)

A sequential anaerobic/aerobic treatment process can also be employed to enhance the degradation of azo-based Disperse Blue dyes.[1]

Experimental Protocol for Sequential Anaerobic/Aerobic Biodegradation

-

Anaerobic Stage:

-

An anaerobic biofilter is inoculated with a suitable microbial consortium.

-

The dye solution (e.g., C.I. Disperse Blue 79 at up to 120 mg/L) is fed into the biofilter. A co-substrate may be required at higher dye concentrations.[1]

-

The decolorization is monitored over time (e.g., 72 hours) by spectrophotometry.[1]

-

The effluent, containing aromatic amines resulting from the cleavage of azo bonds, is collected.

-

-

Aerobic Stage:

-

The effluent from the anaerobic stage is introduced into an aerobic biofilter.

-

The degradation of the aromatic amines is monitored over time (e.g., 24 hours) using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1]

-

Photodegradation

Photodegradation, particularly through advanced oxidation processes (AOPs), has been shown to be an effective method for the removal of Disperse Blue dyes from aqueous solutions.

Quantitative Data on Photodegradation

| Dye | Method | Conditions | Degradation/Decolorization | Reference |

| C.I. Disperse Blue 1 | UV/TiO₂/H₂O₂ | pH dependent, optimal catalyst and H₂O₂ concentration | Efficient degradation, enhanced by sunlight | [4] |

| C.I. Disperse Blue 94 | Photocatalysis with SrCrO₄ | pH 7.0, 0.25g SrCrO₄/100mL, 3 x 10⁻⁵M dye | Optimum degradation under these conditions | [5] |

| C.I. Disperse Blue 79:1 | UV/ZnO/Mn catalyst | pH 8.5, 0.05g catalyst/100mL, 3 x 10⁻⁵M dye | 98% elimination after 60 minutes | [6] |

| C.I. Disperse Blue 56 | UV/NaClO/O₂ | 60 minutes reaction | 99% decolorization, 49% mineralization | [7] |

Experimental Protocols

A typical experimental setup for the photocatalytic degradation of a disperse dye involves a photoreactor equipped with a light source.

Experimental Protocol for Photocatalytic Degradation

-

Preparation of Reaction Mixture:

-

A stock solution of the dye (e.g., C.I. Disperse Blue 1) is prepared in distilled water.

-

The photocatalyst (e.g., TiO₂ Degussa P25) is added to the dye solution at a specific concentration.[4]

-

An oxidizing agent, such as hydrogen peroxide (H₂O₂), can be added to enhance the degradation rate.[4]

-

The pH of the solution is adjusted to the desired value using dilute acid or base.[5][6]

-

-

Photoreaction:

-

The reaction mixture is placed in a photoreactor and stirred to ensure a homogenous suspension.

-

The solution is irradiated with a suitable light source (e.g., UV lamp or sunlight).[4]

-

Aliquots of the solution are withdrawn at regular intervals.

-

-

Analysis:

-

The photocatalyst is removed from the aliquots by centrifugation or filtration.

-

The change in the concentration of the dye is monitored using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

The degradation products can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Proposed Photocatalytic Degradation Pathway of an Anthraquinone Dye

Hydrolysis

Disperse dyes can be susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is dependent on the chemical structure of the dye, pH, and temperature. For azo disperse dyes, hydrolysis can lead to the cleavage of the azo bond.

Quantitative Data on Hydrolysis

| Dye | Condition | Kinetics | Mechanism | Reference |

| C.I. Disperse Blue 79 | Alkaline (various NaOH concentrations) | First-order with respect to both dye and alkali (overall second order) | Nucleophilic substitution (SN2) leading to C-N bond cleavage | [8] |

Experimental Protocols

The rate of hydrolysis of a disperse dye can be determined by monitoring its concentration over time in aqueous solutions at different pH values and temperatures.

Experimental Protocol for Hydrolysis Study

-

Preparation of Solutions:

-

Buffer solutions of various pH values are prepared.

-

A stock solution of the disperse dye is prepared in an organic solvent miscible with water (e.g., acetone) due to its low water solubility.

-

The reaction is initiated by adding a small volume of the dye stock solution to the buffer solution, pre-equilibrated at a constant temperature.

-

-

Reaction and Sampling:

-

The reaction mixture is maintained at a constant temperature in a water bath.

-

Aliquots are withdrawn at specific time intervals.

-

The reaction in the aliquots is quenched, for example, by neutralization or dilution.

-

-

Analysis:

-

The concentration of the remaining dye is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The rate constants for hydrolysis are calculated from the concentration-time data.

-

Adsorption

Due to their hydrophobic nature and low water solubility, disperse dyes have a high tendency to adsorb to soil, sediment, and sludge in aquatic environments.

Quantitative Data on Adsorption

| Adsorbent | Dye | Isotherm Model | Adsorption Capacity | Reference |

| Iraqi Date Palm Seeds Activated Carbon | Disperse Blue Dye | Langmuir | 8.13 mg/g | [9] |

Experimental Protocols

The adsorption of disperse dyes onto soil can be studied using the batch equilibrium method as described in OECD Guideline 106.

Experimental Workflow for Soil Adsorption Study (based on OECD 106)

The environmental fate of C.I. Disperse Blue dyes is complex and influenced by several factors. While generally resistant to biodegradation, they can be transformed under specific anaerobic and aerobic conditions. Photodegradation, particularly through AOPs, appears to be a more effective removal pathway. Hydrolysis can occur, especially under alkaline conditions, and their hydrophobic nature leads to significant adsorption to soil and sediment. The data and protocols presented in this guide provide a framework for researchers to further investigate and understand the environmental behavior of this important class of dyes, ultimately contributing to the development of more sustainable dyeing practices and effective wastewater treatment strategies. Further research is needed to obtain more specific quantitative data on the biodegradation, hydrolysis, and soil adsorption of C.I. Disperse Blue 1 to perform a more complete environmental risk assessment.

References

- 1. Biodegradation of disperse blue 79 using sequenced anaerobic/aerobic biofilters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photocatalytic degradation of disperse blue 1 using UV/TiO2/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 9. researchgate.net [researchgate.net]

C.I. Disperse Blue A press cake handling and safety precautions

An In-depth Technical Guide on the Handling and Safety of C.I. Disperse Blue A Press Cake for a Scientific Audience

C.I. Disperse Blue A is a thiazolyl azo dye, a class of synthetic organic colorants noted for their applications in dyeing synthetic fibers.[1][2] For researchers, scientists, and drug development professionals, encountering such compounds, particularly in their intermediate forms, necessitates a thorough understanding of their properties and associated risks. The substance is identified by CAS Number 88102-88-9.[3]

The "press cake" is a common intermediate form in dye and pigment manufacturing. It refers to the semi-solid, concentrated mass of the dye obtained after synthesis, filtration, and partial dewatering.[4][5] This form typically contains a significant percentage of the active dye ingredient along with residual moisture, making it a potent, dusty, and sometimes unstable material that requires specialized handling. This guide provides a comprehensive overview of the physicochemical properties, safety precautions, toxicological pathways, and essential experimental protocols for the safe handling and characterization of this compound in a laboratory or research setting.

Physicochemical and Toxicological Properties

Quantitative data for C.I. Disperse Blue A is limited to computed values, as extensive experimental characterization is not publicly available. The primary toxicological concern stems from its nature as an azo dye.[6]

Table 1: Physicochemical Properties of C.I. Disperse Blue A

| Property | Value / Description | Source(s) |

|---|---|---|

| IUPAC Name | N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide | - |

| CAS Number | 88102-88-9 | [3] |

| Molecular Formula | C₁₆H₂₀N₆O₆S | [3] |

| Molecular Weight | 424.43 g/mol | [3] |

| Appearance | Assumed to be a dark blue or violet solid/paste | General knowledge |

| Polar Surface Area (PSA) | 193.70 Ų (Computed) | [3] |

| LogP (XLogP3) | 2.82 (Computed) | [3] |

| Hydrogen Bond Donors | 3 (Computed) | - |

| Hydrogen Bond Acceptors | 11 (Computed) | - |

Table 2: General Properties and Toxicological Context of Azo Dye Press Cakes